1-(3-Hydroxypiperidin-1-yl)propan-2-one
Description
1-(3-Hydroxypiperidin-1-yl)propan-2-one is a ketone derivative featuring a 3-hydroxypiperidine substituent. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. The compound combines a propan-2-one backbone with a hydroxylated piperidine ring, a structural motif often associated with intermediates in medicinal chemistry. The hydroxypiperidine moiety may enhance solubility or enable hydrogen bonding, critical for biological interactions.
Properties
CAS No. |
1247061-04-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)propan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)5-9-4-2-3-8(11)6-9/h8,11H,2-6H2,1H3 |
InChI Key |
SMLICNFDXQZMRC-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1CCCC(C1)O |
Canonical SMILES |
CC(=O)CN1CCCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-(3-Hydroxypiperidin-1-yl)propan-2-one with structurally related compounds, focusing on molecular features, synthesis, physicochemical properties, and pharmacological relevance.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Substituents | Notable Features |
|---|---|---|---|
| 1-(3-Hydroxypiperidin-1-yl)propan-2-one | C₈H₁₃NO₂ | 3-hydroxypiperidine | Hydroxyl group for H-bonding |
| 1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one | C₈H₁₂F₃NO₂ | 3-hydroxypiperidine, trifluoro | Enhanced electronegativity |
| 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one | C₁₀H₁₂ClNO | 3-Cl phenyl, methylamino | Halogenation for bioactivity |
| 1-(2-Methoxyphenyl)propan-2-one | C₁₀H₁₂O₂ | 2-methoxyphenyl | Methoxy group alters solubility |
| 1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one | C₁₄H₁₈N₄O | Phenylhydrazine, piperidine | Conjugation for spectroscopic applications |
Key Observations :
- Halogenated Analogs (e.g., 3-Cl phenyl): Chlorine substitution may enhance lipophilicity and membrane permeability, as seen in psychoactive substances notified by the EMCDDA .
- Methoxy-Substituted Derivatives : Methoxy groups (e.g., 2-methoxyphenyl) can improve solubility in organic solvents, critical for synthetic intermediates .
Physicochemical Properties
- Solubility : Compounds like DMPTHP thiosemicarbazones are insoluble in water but soluble in organic solvents, a trend likely shared by 1-(3-Hydroxypiperidin-1-yl)propan-2-one due to its hydrophobic piperidine ring .
- Spectroscopic Data : 1H NMR shifts for analogs (e.g., δ 2.1–3.8 ppm for methoxyphenyl derivatives) indicate distinct electronic environments influenced by substituents .
Pharmacological and Industrial Relevance
- Psychoactive Potential: EMCDDA notifications highlight halogenated propan-2-one derivatives (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) as new psychoactive substances (NPS), suggesting structural motifs that may interact with neurotransmitter systems .
- Fluorinated Derivatives: The trifluoro compound (C₈H₁₂F₃NO₂) could serve as a fluorinated building block in antiviral or anticancer agents, leveraging fluorine’s bioisosteric effects .
- Industrial Use : Derivatives like 1-(2-methoxyphenyl)propan-2-one are cataloged by pharmaceutical suppliers (e.g., BLD Pharm Ltd.), indicating roles as synthetic intermediates .
Table 1: Comparative Analysis of Key Compounds
Critical Insights :
- The hydroxypiperidine group in the target compound may offer chiral centers for asymmetric synthesis, though direct data are lacking.
- Halogenation (Cl, F) or methoxy substitution significantly alters bioactivity and solubility, guiding structure-activity relationship (SAR) studies.
Preparation Methods
General Synthetic Route
- Starting Materials: The synthesis typically begins with 3-hydroxypiperidine or its protected derivatives.
- Key Reaction: Condensation or nucleophilic substitution with a propan-2-one (acetone) derivative.
- Catalysts: Acidic or basic catalysts such as zinc chloride (ZnCl₂), triethylamine (Et₃N), or boric acid derivatives are employed to facilitate reaction efficiency.
- Solvents: Common solvents include acetonitrile (CH₃CN), acetone, or aqueous mixtures depending on the step.
Reported Synthetic Procedure and Reaction Conditions
A closely related synthetic sequence from a scalable industrial process for a similar compound (1-(4-hydroxypiperidin-1-yl)propan-2-one) involves the following steps, which can be adapted for the 3-hydroxy isomer with minor modifications:
| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Hydroxypiperidine + Boric acid (H₃BO₃) + Acetic anhydride (Ac₂O) + ZnCl₂ catalyst | Stir at 60°C for 2 hours | ~94 | Formation of chelation intermediate |
| 2 | Intermediate + Triethylamine + Acetonitrile | Stir at 65°C for 3.5 hours | Quantitative | Coupling reaction to form piperidinyl ketone intermediate |
| 3 | Intermediate deprotection with 5% aqueous acetic acid | Heat at 80°C for 2 hours | ~88 | Removal of protecting groups |
| 4 | Reaction with acetone and aqueous medium + L-arginine (optional for salt formation) | Stir at 53°C for 1 hour, then crystallize at 5°C | ~86 | Final product isolation and purification |
Note: The above procedure is adapted from a related compound synthesis and would require optimization for the 3-hydroxy isomer specifically.
Detailed Reaction Insights
Chelation Intermediate Formation: The reaction of 3-hydroxypiperidine with boric acid and acetic anhydride in the presence of ZnCl₂ forms a chelation complex that activates the molecule for subsequent substitution reactions. The reaction is monitored by HPLC to ensure complete consumption of starting materials, maximizing yield and purity.
Coupling Reaction: The activated intermediate is reacted with triethylamine and acetonitrile to promote nucleophilic attack and formation of the ketone linkage. This step proceeds quantitatively under controlled temperature (65°C) and solvent conditions.
Deprotection: The use of mild acidic aqueous conditions (5% acetic acid) at elevated temperature (80°C) removes protecting groups or chelation moieties, yielding the free hydroxyl compound.
Final Product Formation: The reaction with acetone and L-arginine in aqueous media facilitates the formation of the final compound, which can be isolated by crystallization. Activated carbon treatment and solvent washes improve purity.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting material | 3-Hydroxypiperidine or derivative | Commercially available or synthesized |
| Catalyst | ZnCl₂, triethylamine, boric acid | ZnCl₂ (0.6 mol equiv), Et₃N (1.0 equiv) |
| Solvent | Acetonitrile, acetone, aqueous mixtures | CH₃CN (100-150 L/kg scale), acetone (40 L) |
| Temperature | Reaction temperatures for each step | 60°C (chelation), 65°C (coupling), 80°C (deprotection), 53°C (final step) |
| Reaction time | Duration of each step | 2 h (chelation), 3.5 h (coupling), 2 h (deprotection), 1 h (final) |
| Yield | Isolated yield per step | 94%, quantitative, 88%, 86% respectively |
| Purification | Extraction, filtration, crystallization | Ethyl acetate extraction, filtration, recrystallization |
Research Findings and Optimization Notes
Yield Optimization: Monitoring reaction progress by HPLC and quenching residual reagents at low temperatures (0–5°C) significantly improves yield and purity by minimizing side reactions and decomposition.
Scalability: The described synthetic route has been demonstrated on a kilogram scale with consistent yields and purity, indicating suitability for industrial production.
Purity Control: Multiple washing and filtration steps, including activated carbon treatment and solvent washes, are critical for removing impurities and achieving high-purity final products.
Alternative Catalysts: While ZnCl₂ is effective, other Lewis acids or bases may be screened to optimize reaction rates or environmental impact.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Hydroxypiperidin-1-yl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be optimized using polar solvents (e.g., ethanol, DMF) and copper-based catalysts to enhance selectivity and yield. A stepwise approach involves coupling hydroxypiperidine derivatives with propan-2-one precursors under controlled temperature (60–80°C). For example, thionyl chloride in ethanol has been used for similar ketone formations . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for purification .
Q. How can researchers achieve consistent purification of 1-(3-Hydroxypiperidin-1-yl)propan-2-one from complex mixtures?
- Methodological Answer : Purification challenges arise due to polar functional groups. Fractional crystallization using ethanol/water mixtures or gradient elution in column chromatography (e.g., 5–20% methanol in dichloromethane) improves separation. For stubborn impurities, recrystallization in acetone or acetonitrile is effective. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) verifies purity .
Q. What spectroscopic techniques are essential for initial characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify key signals: hydroxypiperidinyl protons (δ 3.5–4.0 ppm) and carbonyl carbons (δ 205–210 ppm). HSQC correlations resolve overlapping peaks .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns validating the structure .
Advanced Research Questions
Q. How can structural ambiguities in 1-(3-Hydroxypiperidin-1-yl)propan-2-one be resolved using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves stereochemical uncertainties. Key steps:
- Grow crystals via slow evaporation in ethanol or acetonitrile.
- Collect data at 100 K using Mo-Kα radiation.
- Refine with SHELXL, focusing on torsional angles of the hydroxypiperidinyl group and hydrogen-bonding networks. Disordered solvent molecules require PART and ISOR commands for proper modeling .
Q. What experimental strategies address contradictions in biological activity data?
- Methodological Answer : Discrepancies in enzyme inhibition assays may arise from solvent polarity or pH variations. Control experiments:
- Use standardized buffers (e.g., PBS at pH 7.4 vs. acetate at pH 5.0).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Compare IC₅₀ values with structurally similar compounds (e.g., trifluoromethylthio or halogenated analogs) to isolate substituent effects .
Q. How does the hydroxypiperidinyl group influence stability under varying pH conditions?
- Methodological Answer : The hydroxyl group’s protonation state affects hydrolysis susceptibility. Accelerated stability studies:
- Incubate the compound in buffers (pH 2–10) at 40°C for 14 days.
- Monitor degradation via UPLC-MS.
- Computational modeling (DFT) predicts tautomeric equilibria and reactive intermediates. Piperidine ring puckering, observed in related compounds, may stabilize the molecule in acidic conditions .
Q. What advanced computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., serotonin receptors from PDB) to map binding pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%).
- QSAR Models : Train models on halogenated phenylpropanone analogs to predict bioactivity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
